molecular formula C24H25ClN2O4 B2608995 4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-chloro-5,7-dimethyl-2H-chromen-2-one CAS No. 849917-60-8

4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-chloro-5,7-dimethyl-2H-chromen-2-one

Cat. No. B2608995
M. Wt: 440.92
InChI Key: OQCIAHQTUJRQPS-UHFFFAOYSA-N
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Description

The compound is a derivative of chromen-2-one, which is a class of organic compounds characterized by a chromene backbone, a kind of oxygen-containing heterocycle . The molecule also contains a piperazine ring, which is a common feature in many pharmaceuticals, and a dioxole ring, which is a type of ether.


Molecular Structure Analysis

The compound contains several functional groups, including a chromen-2-one moiety, a piperazine ring, and a dioxole ring. These groups could potentially influence the compound’s reactivity and biological activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of the chromen-2-one, piperazine, and dioxole groups in this compound could influence properties such as solubility, melting point, and stability .

Scientific Research Applications

Piperazine Derivatives in Medicinal Chemistry

Piperazine derivatives are a prominent class of compounds widely studied for their diverse pharmacological properties. These entities often serve as key scaffolds or functional groups in the development of new therapeutic agents. For example, compounds like "N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868)" are explored for their potential in treating conditions such as insomnia by acting as orexin receptor antagonists. The detailed study of their disposition and metabolism in humans is crucial for understanding their pharmacokinetic profiles and safety aspects (Renzulli et al., 2011).

Metabolic Pathways and Pharmacokinetics

Understanding the metabolic pathways and pharmacokinetics of these compounds is vital for their development into safe and effective drugs. Research often focuses on how these compounds are absorbed, metabolized, and excreted in the human body. For instance, studies on venetoclax, a B-cell lymphoma-2 inhibitor, provide insight into its extensive hepatic metabolism, highlighting the importance of enzymes like cytochrome P450 in processing these drugs (Liu et al., 2017).

Research on Specific Pharmacological Effects

Investigations into the pharmacological effects of piperazine derivatives also extend to their impact on specific receptors or biological pathways. For example, studies on compounds like "5-Hydroxytryptamine1A receptor occupancy by novel full antagonist 2-[4-[4-(7-chloro-2,3-dihydro-1,4-benzdioxyn-5-yl)-1-piperazinyl]butyl]-1,2-benzisothiazol-3-(2H)-one-1,1-dioxide" contribute to our understanding of how these compounds can modulate receptor activity, offering potential therapeutic benefits for anxiety and mood disorders (Rabiner et al., 2002).

Future Directions

Future research could involve synthesizing the compound and studying its properties and potential applications. This could include testing its biological activity, studying its reactivity, and optimizing its synthesis .

properties

IUPAC Name

4-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-6-chloro-5,7-dimethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN2O4/c1-15-9-21-23(16(2)24(15)25)18(11-22(28)31-21)13-27-7-5-26(6-8-27)12-17-3-4-19-20(10-17)30-14-29-19/h3-4,9-11H,5-8,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQCIAHQTUJRQPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1Cl)C)C(=CC(=O)O2)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-chloro-5,7-dimethyl-2H-chromen-2-one

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